molecular formula C14H18O B7818698 1-(4-Phenylcyclohexyl)ethanone CAS No. 21060-31-1

1-(4-Phenylcyclohexyl)ethanone

Cat. No.: B7818698
CAS No.: 21060-31-1
M. Wt: 202.29 g/mol
InChI Key: WADKHEBRFDWZCK-UHFFFAOYSA-N
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Description

1-(4-Phenylcyclohexyl)ethanone is an organic compound with the molecular formula C14H18O. It is characterized by a phenyl group attached to a cyclohexyl ring, which is further connected to an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Phenylcyclohexyl)ethanone can be synthesized through several methods. One common route involves the hydrogenation of 1-(4-phenyl-1-cyclohexen-1-yl)ethanone using palladium on activated charcoal as a catalyst in ethanol. This reaction is followed by treatment with sodium tertiary butoxide in tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using similar catalysts and solvents as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylcyclohexyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or hydrocarbons.

    Substitution: The phenyl or cyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nitrating agents are employed under various conditions.

Major Products:

Scientific Research Applications

1-(4-Phenylcyclohexyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Phenylcyclohexyl)ethanone involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter release or inhibition of specific metabolic pathways .

Comparison with Similar Compounds

1-(4-Phenylcyclohexyl)ethanone can be compared with other similar compounds, such as:

    1-(4-Phenylcyclohexyl)piperidine: Known for its psychoactive properties.

    1-(4-Phenylcyclohexyl)amine: Studied for its potential therapeutic effects.

    1-(4-Phenylcyclohexyl)methanol: Used in organic synthesis and as a chemical intermediate.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-phenylcyclohexyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-6,12,14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADKHEBRFDWZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290258
Record name 1-(trans-4-Phenylcyclohexyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21060-31-1
Record name 1-(trans-4-Phenylcyclohexyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-(4-phenylcyclohexyl)-, trans
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.756
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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